molecular formula C24H35N5O B14033210 1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea

1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea

Cat. No.: B14033210
M. Wt: 409.6 g/mol
InChI Key: YWKQOFKPLYKODL-UHFFFAOYSA-N
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Description

1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea is a complex organic compound that features a combination of cyclohexyl, benzyl, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea typically involves multiple steps:

    Formation of Aminocyclohexyl Intermediate: Starting with cyclohexanone, the compound undergoes reductive amination to introduce the amino group.

    Benzylation: The aminocyclohexyl intermediate is then reacted with benzyl chloride under basic conditions to form the benzylated product.

    Pyrazole Introduction: The benzylated intermediate is further reacted with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives to introduce the pyrazole group.

    Urea Formation: Finally, the compound is treated with a suitable isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The amino and benzyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and pyrazole groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce cyclohexylamine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,4R)-4-Aminocyclohexyl)-3-benzylurea: Lacks the pyrazole group.

    1-((1R,4R)-4-Aminocyclohexyl)-3-(1-methyl-1H-pyrazol-4-YL)urea: Lacks the benzyl group.

    1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-cyclohexylurea: Lacks the pyrazole group and has a different cyclohexyl substitution.

Uniqueness

The uniqueness of 1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of both benzyl and pyrazole groups can enhance its reactivity and potential biological activity.

Properties

Molecular Formula

C24H35N5O

Molecular Weight

409.6 g/mol

IUPAC Name

1-(4-aminocyclohexyl)-3-benzyl-1-[4-(1-methylpyrazol-4-yl)cyclohexyl]urea

InChI

InChI=1S/C24H35N5O/c1-28-17-20(16-27-28)19-7-11-22(12-8-19)29(23-13-9-21(25)10-14-23)24(30)26-15-18-5-3-2-4-6-18/h2-6,16-17,19,21-23H,7-15,25H2,1H3,(H,26,30)

InChI Key

YWKQOFKPLYKODL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CCC(CC2)N(C3CCC(CC3)N)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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